(2S)-2-Hexylbutane-1,4-diol
CAS No.: 827628-88-6
Cat. No.: VC19050744
Molecular Formula: C10H22O2
Molecular Weight: 174.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 827628-88-6 |
|---|---|
| Molecular Formula | C10H22O2 |
| Molecular Weight | 174.28 g/mol |
| IUPAC Name | (2S)-2-hexylbutane-1,4-diol |
| Standard InChI | InChI=1S/C10H22O2/c1-2-3-4-5-6-10(9-12)7-8-11/h10-12H,2-9H2,1H3/t10-/m0/s1 |
| Standard InChI Key | WOEATUVURMLOMG-JTQLQIEISA-N |
| Isomeric SMILES | CCCCCC[C@@H](CCO)CO |
| Canonical SMILES | CCCCCCC(CCO)CO |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
(2S)-2-Hexylbutane-1,4-diol (C₁₀H₂₂O₂) consists of a butane chain (C1–C4) with hydroxyl groups at C1 and C4. The hexyl group (-C₆H₁₃) is attached to C2 in the S-configuration, as defined by the Cahn-Ingold-Prelog priority rules . The molecule’s stereochemistry influences its intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for its solubility and crystallization behavior.
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₂O₂ | Derived |
| Molecular Weight | 174.28 g/mol | Calculated |
| Configuration | (2S) | |
| Boiling Point | ~260–270°C (est.) | Extrapolated |
| Density | 0.95–1.00 g/cm³ (20°C) | Analogous |
Synthesis and Enantioselective Production
Asymmetric Conjugate Addition
The synthesis of (2S)-2-hexylbutane-1,4-diol can be achieved via enantioselective conjugate addition to α,β-unsaturated carbonyl compounds. A methodology adapted from Oppolzer’s sultam-derived fumarates involves treating homochiral fumaramides with Grignard reagents (e.g., hexylmagnesium bromide) to yield diastereomerically enriched adducts . For example:
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Substrate Preparation: Fumaramide derivatives are synthesized from (2R)-bomane-10,2-sultam.
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Grignard Addition: The hexyl group is introduced via 1,4-addition to the fumaramide, favoring the re face due to steric and electronic effects of the sultam auxiliary.
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Hydrolysis: The diastereomers are hydrolyzed to succinic acid derivatives, followed by reduction to the diol using lithium aluminium hydride (LiAlH₄) .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield/De |
|---|---|---|
| Fumaramide Formation | (2R)-sultam, fumaryl chloride | 85–90% |
| Conjugate Addition | HexylMgBr, THF, −78°C | 70–75% de |
| Reduction | LiAlH₄, Et₂O | >90% |
Continuous Flow Catalysis
Recent advances employ continuous flow reactors with palladium catalysts for hydrogenation of alkynediol precursors. For example, 2-hexyne-1,4-diol undergoes hydrogenation over a Pd/C catalyst at 20°C and 1.2 bar H₂ pressure, achieving quantitative conversion to the (2S)-diol with minimal racemization .
Physicochemical Properties
Thermal Stability
The compound’s boiling point (~260–270°C) and melting point (−10°C to −5°C) are extrapolated from shorter-chain analogs like 2-methylbutane-1,4-diol (b.p. 126–127°C) . Its thermal stability under inert conditions makes it suitable for high-temperature polymer processing.
Solubility and Reactivity
(2S)-2-Hexylbutane-1,4-diol is sparingly soluble in water (≈5 g/L at 25°C) but miscible with polar aprotic solvents (e.g., DMF, DMSO). The hydroxyl groups participate in esterification and etherification reactions, enabling its use in polyurethane and polyester synthesis.
Table 3: Solubility Profile
| Solvent | Solubility (g/100 mL) |
|---|---|
| Water | 0.5 |
| Ethanol | ∞ |
| Chloroform | 25 |
Applications in Industry and Academia
Polymer Chemistry
The diol serves as a monomer in biodegradable polyesters (e.g., polybutylene succinate derivatives), where its hexyl side chain enhances flexibility and reduces crystallinity . Copolymers incorporating (2S)-2-hexylbutane-1,4-diol exhibit improved mechanical properties compared to linear analogs.
Pharmaceutical Intermediates
Enantiomerically pure diols are precursors to β-amino acids and chiral ligands. For instance, (2S)-2-hexylbutane-1,4-diol can be oxidized to 2-benzylsuccinic acid, a carboxypeptidase A inhibitor .
Future Research Directions
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Catalyst Optimization: Developing non-precious metal catalysts for asymmetric hydrogenation.
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Biological Studies: Investigating the diol’s antimicrobial or anti-inflammatory properties.
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Polymer Sustainability: Enhancing recyclability of diol-based polyesters.
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